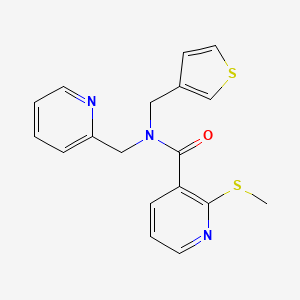

2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide

Descripción

Propiedades

IUPAC Name |

2-methylsulfanyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-23-17-16(6-4-9-20-17)18(22)21(11-14-7-10-24-13-14)12-15-5-2-3-8-19-15/h2-10,13H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCSAOSCSPIUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide is a compound with a complex structure that includes a thiophene and pyridine moiety. This paper aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide is , with a molecular weight of 354.5 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas, including:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies indicated that it can induce apoptosis in specific cancer cell lines by activating caspase pathways .

- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as a new antimicrobial agent .

- Neuroprotective Effects : There is evidence indicating that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

1. Anticancer Studies

A study published in Nature Communications reported the synthesis of related compounds with similar structures, noting their significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the disruption of mitochondrial function and subsequent induction of apoptosis .

2. Antimicrobial Activity

Research conducted at Sigma-Aldrich highlighted the antimicrobial efficacy of thiophene derivatives, including 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide. The study found that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria, providing a basis for further development as antibiotic agents .

3. Neuroprotective Effects

A case study examined the neuroprotective properties of related compounds in models of ischemic stroke. The findings suggested that these compounds could reduce neuronal damage through anti-inflammatory mechanisms and modulation of oxidative stress pathways .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Structural Analogues with Thiophene and Pyridine Moieties

Key structural analogs include:

Key Observations :

- Thiophene Positional Isomerism: The substitution of thiophen-3-yl (target compound) vs. thiophen-2-yl (CAS: 2034576-40-2) alters steric and electronic interactions.

- Methylthio Group Impact: Methylthio substituents enhance lipophilicity and membrane permeability, as seen in quinolone derivatives with improved Gram-positive bacterial inhibition .

- Dual N-Alkylation: The target compound’s dual alkylation (pyridin-2-ylmethyl and thiophen-3-ylmethyl) may increase steric bulk compared to mono-alkylated analogs, affecting binding to hydrophobic enzyme pockets.

Pharmacological and Physicochemical Comparisons

- Antibacterial Activity: Quinolone derivatives with methylthio-thiophene groups (e.g., Foroumadi et al., 2006) show MIC values of 0.5–4 µg/mL against S. aureus, attributed to the methylthio group’s electron-withdrawing effects enhancing DNA gyrase inhibition . The target compound’s nicotinamide core (vs.

- Dual N-alkylation in the target compound may further lower solubility compared to mono-alkylated analogs like CAS: 2034576-40-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.